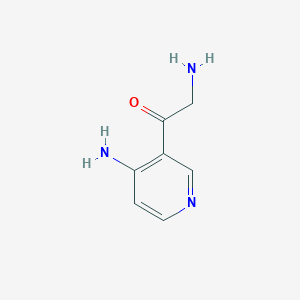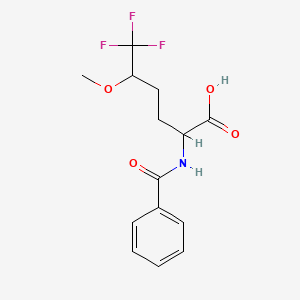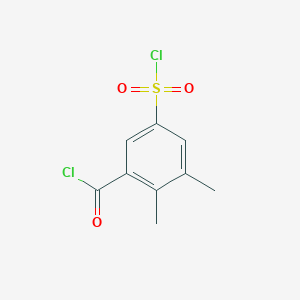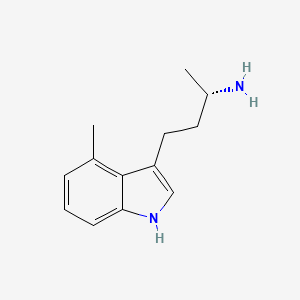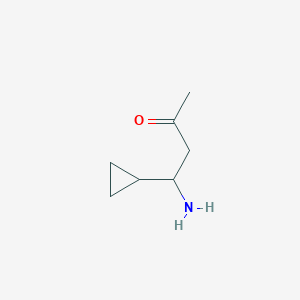
4-Amino-4-cyclopropylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-cyclopropylbutan-2-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone with an amino group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. For instance, starting from a cyclopropyl ketone, the amino group can be introduced via reductive amination using ammonia or an amine source under reducing conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclopropanation and subsequent amination steps. The reaction conditions are typically controlled to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-cyclopropylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4-methylbutan-2-one: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Amino-4-ethylbutan-2-one: Contains an ethyl group in place of the cyclopropyl group.
4-Amino-4-phenylbutan-2-one: Features a phenyl group instead of the cyclopropyl group.
Uniqueness
4-Amino-4-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-amino-4-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(9)4-7(8)6-2-3-6/h6-7H,2-4,8H2,1H3 |
Clave InChI |
WVEPROZWWVDGGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13170191.png)


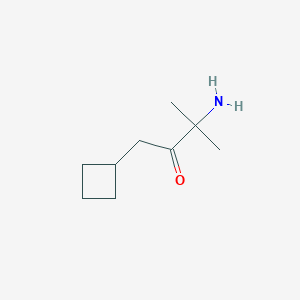
![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)
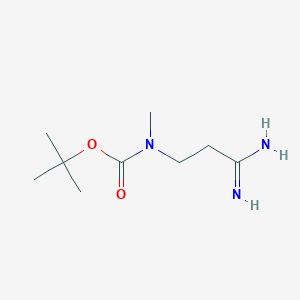
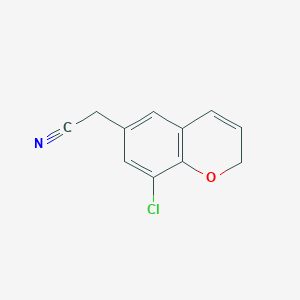
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)
![1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
